![molecular formula C24H29NOS2 B14416417 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol CAS No. 84217-80-1](/img/structure/B14416417.png)
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is an organic compound with a complex structure that includes phenolic, thiazole, and sulfanyl groups. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer for polymers and as an additive in lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol typically involves multiple steps:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide.
Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and haloketone precursors.
Final Coupling: The final step involves coupling the thiazole derivative with the phenolic compound under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinone derivatives under oxidative conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrothiazole compounds, and substituted phenolic derivatives .
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential as an inhibitor of lipid peroxidation in biological systems.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Employed as a stabilizer in lubricants and as an additive in various industrial formulations
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It inhibits lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this mechanism, and the thiazole ring enhances the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the thiazole ring.
Uniqueness
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole ring and the methylsulfanyl group, which confer additional stability and reactivity compared to other similar antioxidants .
Propriétés
Numéro CAS |
84217-80-1 |
|---|---|
Formule moléculaire |
C24H29NOS2 |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C24H29NOS2/c1-23(2,3)17-13-16(14-18(20(17)26)24(4,5)6)19-21(28-22(25-19)27-7)15-11-9-8-10-12-15/h8-14,26H,1-7H3 |
Clé InChI |
MOLBOLKFXJSFKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=N2)SC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
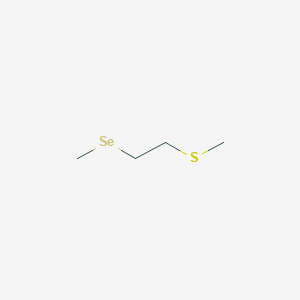
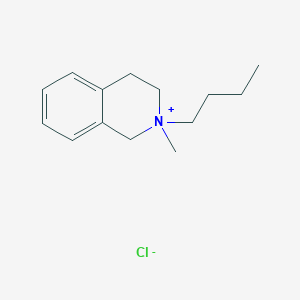
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
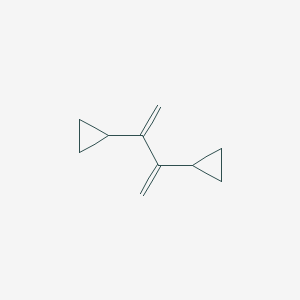
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
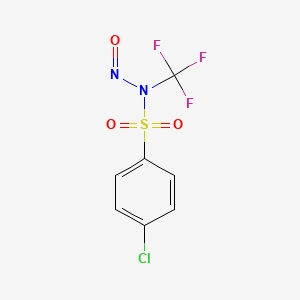
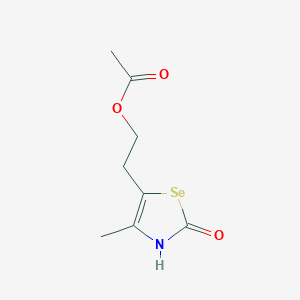
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)

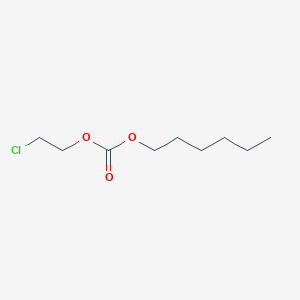
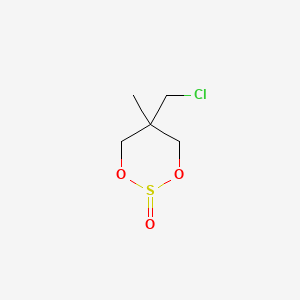
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
